N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. It belongs to a class of compounds that exhibit significant interactions with various biological targets, including protein kinases. This compound's structural features suggest its utility in developing therapeutic agents.
This compound is categorized under organofluorine compounds and is specifically a morpholine derivative. It is synthesized through multi-step organic reactions involving various chemical transformations. The presence of both a pyridine and morpholine moiety enhances its pharmacological profile, making it a candidate for further biological evaluation.
The synthesis of N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide typically involves several key steps:
Each step's progress can be monitored using thin-layer chromatography, ensuring high purity of the final product .
The molecular structure of N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide can be depicted as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure .
The compound is known to participate in various chemical reactions, particularly those involving electrophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and fluorine. Such reactions can modify its biological activity or enhance its binding affinity to target proteins.
For example, the introduction of different substituents on the phenyl ring can lead to variations in inhibitory activity against specific kinases, making it a versatile scaffold for drug development .
The mechanism of action for N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide primarily involves its interaction with protein kinases, specifically c-Met kinase. The binding affinity is influenced by the presence of functional groups that enhance hydrophobic interactions within the active site of the enzyme.
In vitro studies have shown that certain derivatives exhibit significant inhibitory activity, with IC50 values indicating their potency against cancer cell lines. The mechanism often involves competitive inhibition where the compound competes with ATP for binding at the active site .
The physical properties of N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .
N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide has potential applications in:
Its diverse applications highlight its significance in pharmaceutical research aimed at developing novel therapeutic agents .
The molecular architecture of N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide (CAS: 864245-86-3; C₁₆H₁₅FN₄O₅; MW: 362.32 g/mol) features a strategically optimized 4-phenoxypyridine core serving as a bioisostere for quinoline-based kinase inhibitors [3] [7]. This scaffold replacement addresses critical limitations of first-generation c-Met inhibitors like QBH-196, which exhibited high lipophilicity and poor solubility due to its quinoline ring system [3]. The pyridine core maintains essential π-stacking interactions with kinase hinge regions while significantly improving physicochemical properties:
Table 1: Comparative Analysis of Core Scaffolds
Parameter | Quinoline (QBH-196) | 4-Phenoxypyridine |
---|---|---|
c-Met IC₅₀ (nM) | ~10 | Comparable activity |
LogP | High (>4) | Reduced (~3.5) |
Water Solubility | Low (<10 µM) | Improved (>50 µM) |
Synthetic Complexity | High | Moderate |
The pyridine nitrogen enhances dipole interactions within the ATP-binding pocket and provides a versatile synthetic handle for introducing the 2-fluoro-4-nitrophenoxy substituent at the 4-position [7]. Molecular modeling confirms that the pyridine core's planar geometry facilitates optimal orientation for both hydrophobic contact with Val1092 and hydrogen bonding to Met1160 in c-Met, preserving inhibitory potency while advancing drug-like properties [3] [7].
The 2-fluoro-4-nitrophenoxy moiety attached at the pyridine 4-position is engineered for selective Type II c-Met kinase inhibition. This substituent occupies a hydrophobic pocket adjacent to the DFG-out conformation of the activation loop, a hallmark of Type II inhibitors [3] [7]. The strategic placement of functional groups enables multipoint interactions:
Table 2: Binding Interactions of 2-Fluoro-4-Nitrophenoxy Substituent
Functional Group | Interaction Type | Binding Partner | Energy Contribution (kcal/mol) |
---|---|---|---|
Fluorine | Steric constraint | Gatekeeper residue | -1.8 |
Nitro Group | Water-mediated H-bond | Asp1222 | -3.2 |
Phenoxy Ring | π-π stacking | Phe1223 | -2.5 |
Biochemical assays confirm this moiety's critical role in achieving nanomolar c-Met inhibition (IC₅₀ ≈ 49 nM), with >10-fold selectivity over homologous kinases observed in profiling studies [3] [6]. The electron-deficient aromatic system also enhances membrane permeability, as evidenced by Caco-2 permeability coefficients >5 × 10⁻⁶ cm/s [7].
The morpholine-4-carboxamide group appended to the pyridine 2-position establishes a hydrogen-bonding network crucial for binding affinity and kinase selectivity. This linker adopts a semi-rigid conformation where:
Compared to alternative heterocycles (piperazine, piperidine), morpholine demonstrates superior hydrogen-bonding geometry due to its electron-rich oxygen atom. This is reflected in binding energy calculations:
Table 3: Hydrogen-Bonding Parameters of Heterocyclic Linkers
Linker | H-Bond Acceptors | Solvent Accessible Surface (Ų) | ΔG (binding) |
---|---|---|---|
Morpholine | 2 (O, carbonyl) | 84.7 | -9.8 kcal/mol |
Piperazine | 1 (N) | 62.3 | -7.2 kcal/mol |
Piperidine | 0 | 58.9 | -6.5 kcal/mol |
The linker's modular design also facilitates synthetic accessibility. As demonstrated in Scheme 1 of LAH-1 synthesis, carboxamide coupling occurs under mild conditions between 4-chloropyridin-2-amine intermediates and morpholine-4-carbonyl chloride [3]. This synthetic versatility enables rapid exploration of structure-activity relationships while maintaining the essential hydrogen-bonding motif observed in crystallographic studies of c-Met-inhibitor complexes [3] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2